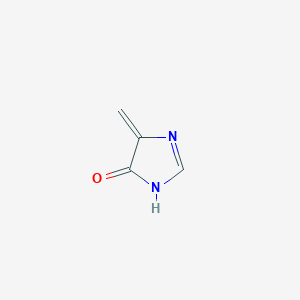
3-Methylheptadec-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylheptadec-1-YN-3-OL is an organic compound characterized by the presence of a triple bond (alkyne) and a hydroxyl group (alcohol)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylheptadec-1-YN-3-OL typically involves the reaction of an appropriate alkyne with a suitable alcohol precursor. One common method is the addition of an alkyne to a carbonyl compound (such as an aldehyde or ketone) in the presence of a strong base like sodium amide (NaNH2) or lithium diisopropylamide (LDA). This reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylheptadec-1-YN-3-OL can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methylheptadec-1-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylheptadec-1-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylheptadec-1-YN-3-OL: Characterized by a triple bond and hydroxyl group.
3-Methylheptadec-1-EN-3-OL: Contains a double bond instead of a triple bond.
3-Methylheptadec-1-OL: Lacks the triple bond, only has a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a triple bond and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
108241-28-7 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
3-methylheptadec-1-yn-3-ol |
InChI |
InChI=1S/C18H34O/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3,19)5-2/h2,19H,4,6-17H2,1,3H3 |
Clave InChI |
GMBKEBQFSIBJGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



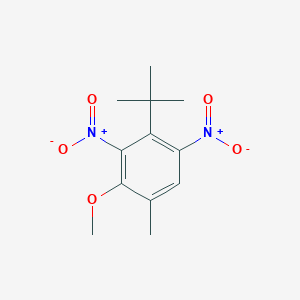


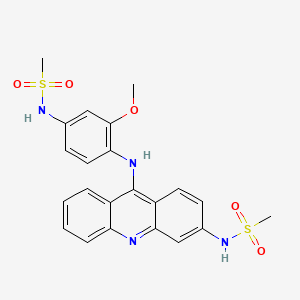
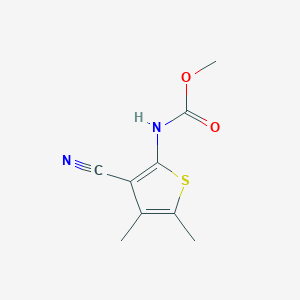
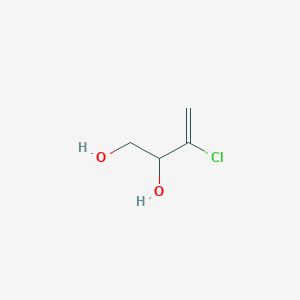


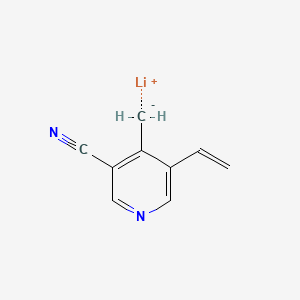


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
